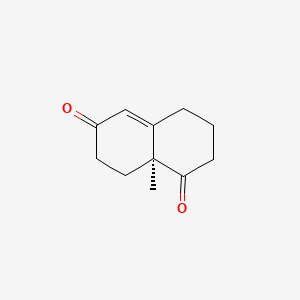

(S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione

CAS No.: 33878-99-8

Cat. No.: VC7883169

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33878-99-8 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | (8aS)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione |

| Standard InChI | InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3/t11-/m0/s1 |

| Standard InChI Key | DNHDRUMZDHWHKG-NSHDSACASA-N |

| Isomeric SMILES | C[C@]12CCC(=O)C=C1CCCC2=O |

| SMILES | CC12CCC(=O)C=C1CCCC2=O |

| Canonical SMILES | CC12CCC(=O)C=C1CCCC2=O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The systematic IUPAC name for this compound is (8aS)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione, reflecting its bicyclic framework and ketone functional groups . Commonly referred to as the Wieland-Miescher ketone (WMK), it is distinguished by its (S)-configuration at the 8a methyl-bearing carbon . Alternative designations include:

-

(S)-(+)-3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione

-

8aS-8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione

Molecular Architecture

The molecule comprises a fused bicyclic system with two ketone groups at positions 1 and 6. Key structural features include:

-

Stereochemistry: The (S)-configuration at C8a imposes chirality, critical for its interactions in asymmetric synthesis .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 48–52°C | |

| Optical Rotation ([α]D) | +100° (c=1 in benzene) | |

| Storage Conditions | 2–8°C | |

| Purity | ≥99% |

The SMILES notation (CC12CCC(=O)C=C1CCCC2=O) and InChIKey (DNHDRUMZDHWHKG-NSHDSACASA-N) further encode its structural uniqueness .

Synthesis and Manufacturing

Classical Synthetic Routes

The Wieland-Miescher ketone is traditionally synthesized via the Robinson annulation of methyl vinyl ketone with 2-methyl-1,3-cyclohexanedione under basic conditions . This method yields the racemic mixture, necessitating chiral resolution to isolate the (S)-enantiomer.

Modern Asymmetric Approaches

Recent advancements employ organocatalytic strategies to achieve enantioselective synthesis. For instance, proline-derived catalysts facilitate asymmetric Michael additions, directly producing the (S)-enantiomer with >90% enantiomeric excess (ee) .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Classical Robinson | 60–70 | Racemic | Industrial |

| Organocatalytic | 75–85 | 90–95 | Laboratory |

| Enzymatic Resolution | 40–50 | 99+ | Niche |

Applications in Organic Synthesis

Steroid and Terpenoid Synthesis

The WMK’s rigid bicyclic structure serves as a precursor for steroidal frameworks. For example, hydrocortisone analogues are synthesized via sequential functionalization of the diketone moiety .

Natural Product Synthesis

This compound is pivotal in constructing complex natural products, such as taxol side chains and diterpenes, where its stereochemistry directs subsequent reactions .

Comparative Analysis of Enantiomers

The (R)-enantiomer (PubChem CID: 736070) exhibits an optical rotation of −100° under identical conditions . Despite structural similarities, the (S)-form is preferred in pharmaceutical synthesis due to its compatibility with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume